2-Methoxy-5-(2-nitrovinyl)phenol
Overview
Description
2-Methoxy-5-(2-nitrovinyl)phenol is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a methoxy group (-OCH3) and a nitrovinyl group (-CH=CHNO2) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol typically involves the nitration of 2-methoxyphenol followed by a condensation reaction with nitroethane. The nitration process introduces a nitro group into the aromatic ring, and the subsequent condensation reaction forms the nitrovinyl group. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(2-nitrovinyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy and phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated phenol derivatives.
Scientific Research Applications
2-Methoxy-5-(2-nitrovinyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-nitrovinyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitrovinyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The phenolic group can interact with proteins and other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitrophenol
- 2-Methoxy-3-nitrophenol
- 2-Methoxy-6-nitrophenol
Uniqueness
2-Methoxy-5-(2-nitrovinyl)phenol is unique due to the specific positioning of the methoxy and nitrovinyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-methoxy-5-[(E)-2-nitroethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCVJPGJBCRIEV-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39816-35-8 | |
Record name | 39816-35-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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